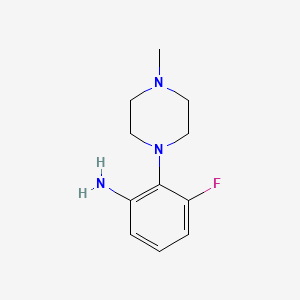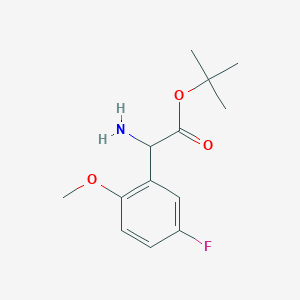![molecular formula C20H21N3O B2895196 1-Methyl-4-[[2-[(2-phenylphenoxy)methyl]aziridin-1-yl]methyl]pyrazole CAS No. 2418714-91-5](/img/structure/B2895196.png)
1-Methyl-4-[[2-[(2-phenylphenoxy)methyl]aziridin-1-yl]methyl]pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-4-[[2-[(2-phenylphenoxy)methyl]aziridin-1-yl]methyl]pyrazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as PDP or PDP-1 and has been found to exhibit a range of interesting biochemical and physiological effects. In
作用机制
The mechanism of action of PDP is not yet fully understood, but it is believed to involve the inhibition of DNA synthesis and the activation of apoptotic pathways. PDP has been shown to induce the expression of pro-apoptotic proteins such as Bax and caspases, while reducing the expression of anti-apoptotic proteins such as Bcl-2.
Biochemical and Physiological Effects
PDP has been found to exhibit a range of interesting biochemical and physiological effects. In addition to its potential anti-cancer properties, PDP has also been shown to have anti-inflammatory effects. PDP has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it a potential candidate for the development of new anti-inflammatory drugs.
实验室实验的优点和局限性
One of the main advantages of using PDP in lab experiments is its relatively low toxicity. PDP has been shown to have a low cytotoxicity, making it a safe compound to use in cell culture experiments. However, one of the limitations of using PDP is its low solubility in water, which can make it difficult to work with in some experimental setups.
未来方向
There are several potential future directions for the study of PDP. One of the most promising areas of research is in the development of new cancer treatments. PDP has been shown to have potent anti-cancer properties, and further research could lead to the development of new drugs that target cancer cells specifically. Another potential area of research is in the development of new anti-inflammatory drugs. PDP has been shown to have anti-inflammatory effects, and further research could lead to the development of new drugs that target inflammatory pathways. Finally, there is also potential for PDP to be used in the development of new antibiotics. PDP has been shown to have antimicrobial properties, and further research could lead to the development of new drugs that target bacterial infections specifically.
Conclusion
In conclusion, PDP is a chemical compound that has been extensively studied for its potential applications in scientific research. PDP has been found to exhibit a range of interesting biochemical and physiological effects, including anti-cancer and anti-inflammatory properties. While there are some limitations to using PDP in lab experiments, its low toxicity and potential for future research make it a promising compound for further study.
合成方法
The synthesis of PDP involves the reaction of 2-[(2-phenylphenoxy)methyl]aziridine with 1-methyl-4-bromopyrazole in the presence of a base. This reaction results in the formation of PDP as a white solid. The purity of PDP can be improved through recrystallization using a suitable solvent.
科学研究应用
PDP has been found to exhibit a range of interesting properties that make it useful for scientific research. One of the most promising applications of PDP is in the field of cancer research. PDP has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of new cancer treatments.
属性
IUPAC Name |
1-methyl-4-[[2-[(2-phenylphenoxy)methyl]aziridin-1-yl]methyl]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-22-12-16(11-21-22)13-23-14-18(23)15-24-20-10-6-5-9-19(20)17-7-3-2-4-8-17/h2-12,18H,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRARYXSXMAAAMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN2CC2COC3=CC=CC=C3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-[[2-[(2-phenylphenoxy)methyl]aziridin-1-yl]methyl]pyrazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2895117.png)
![7-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2-[(4-fluorobenzyl)thio]-3-(3-methoxyphenyl)quinazolin-4(3H)-one](/img/structure/B2895119.png)
![N-(3-acetamidophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2895120.png)


![N-(2-furylmethyl)-3-{2-[(2-{[4-(methylthio)benzyl]amino}-2-oxoethyl)thio]-1H-imidazol-1-yl}benzamide](/img/structure/B2895124.png)
![8-Bromo-2-(methylthio)pyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2895125.png)
![1h-Pyrazolo[3,4-b]pyridine-3-carboxylic acid,1,1-dimethylethyl ester](/img/structure/B2895126.png)
![3-((2-benzyl-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2895127.png)
![4-bromo-1-(difluoromethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2895131.png)

methanone](/img/structure/B2895135.png)